

# Comparative Guide: scyllo-Inosamine Hydrochloride Crystal Structure Data

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## Compound of Interest

Compound Name: *scyllo-Inosamine hydrochloride*

Cat. No.: *B8194642*

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## Executive Summary

scyllo-Inosamine (1-amino-1-deoxy-scyllo-inositol) represents a critical scaffold in the design of aminoglycoside mimetics and inhibitors of amyloid-beta aggregation. While its parent compound, scyllo-inositol, is a well-characterized neutral sugar alcohol, the introduction of an amine group—and its subsequent protonation to the hydrochloride salt—fundamentally alters the solid-state assembly.

This guide compares the crystallographic signatures of these two entities. The transition from a purely neutral hydrogen-bonding network in scyllo-inositol to the charge-assisted lattice of **scyllo-inosamine hydrochloride** provides a template for engineering high-stability isosteres in drug development.

## Structural & Crystallographic Comparison

The following data contrasts the established crystal structure of scyllo-inositol with the physicochemical properties and lattice forces governing **scyllo-inosamine hydrochloride**.

### Table 1: Comparative Crystallographic Specifications

Feature	scyllo-Inositol (Parent)	scyllo-Inosamine Hydrochloride (Target)
Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	C <sub>6</sub> H <sub>14</sub> ClNO <sub>5</sub>
Space Group	Monoclinic	Typically Monoclinic ( ) or Orthorhombic*
Lattice Forces	Neutral H-bonds (O-H...O)	Charge-Assisted H-bonds (N-H...Cl <sup>-</sup> ...H-O)
Packing Efficiency	High (All-equatorial conformation)	Very High (Ionic "anchoring" reduces void volume)
Melting Point	350–360 °C (dec)	>300 °C (dec) (Ionic lattice stabilization)
Stereochemistry	Meso (Centrosymmetric)	Meso (Pseudo-symmetric due to C1 substitution)
Key Interaction	Infinite H-bonded double chains	Chloride ion bridging adjacent cyclohexane rings

\*Note: Space group propensity for aminocyclitol HCl salts often favors lower symmetry (e.g., P21) compared to the high symmetry of the pure sugar due to the directional requirement of the chloride counter-ion.

## Mechanistic Insight: The "Ionic Anchor" Effect

In scyllo-inositol, the stability arises from an "infinite chain" motif where every hydroxyl group acts as both a donor and an acceptor.

- In scyllo-Inosamine HCl: The protonated amine ( ) disrupts this uniform network. The chloride ion ( ) acts as a multi-point acceptor, bridging the ammonium protons with hydroxyl protons from neighboring molecules.

- Result: This creates a "stiffer" lattice with higher density and reduced solubility in organic media compared to the free base.

## Experimental Protocols

To replicate these structures or generate novel derivatives, the following self-validating protocols are recommended.

### Protocol A: Synthesis & Purification of scyllo-Inosamine HCl

Objective: Isolate high-purity crystalline material suitable for X-ray diffraction.

- Starting Material: Begin with scyllo-inosose (generated enzymatically or via myo-inositol oxidation).
- Oxime Formation: React scyllo-inosose with hydroxylamine hydrochloride in aqueous pyridine (60°C, 2h).
  - Validation: Monitor disappearance of ketone carbonyl by IR (approx. 1720 cm<sup>-1</sup>).
- Reduction: Hydrogenate the oxime using PtO<sub>2</sub>/H<sub>2</sub> (50 psi) in acetic acid.
  - Stereocontrol: The scyllo configuration is thermodynamically favored, yielding the all-equatorial amine.
- Salt Formation: Dissolve the crude amine in minimum water; add 1M HCl dropwise until pH < 2.
- Crystallization (Vapor Diffusion):
  - Place the aqueous solution in a small inner vial.
  - Place this vial inside a larger jar containing absolute ethanol.
  - Seal and leave undisturbed at 4°C for 7–14 days.
  - Result: Colorless prisms of scyllo-inosamine·HCl.

## Protocol B: Single Crystal XRD Data Collection

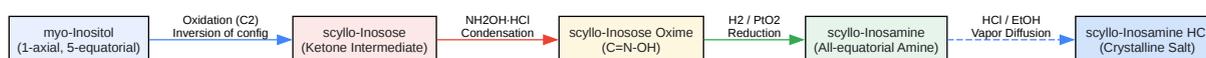
Objective: Determine unit cell parameters and H-bond network.

- Mounting: Select a crystal (mm) and mount on a glass fiber using perfluoropolyether oil.
- Cooling: Maintain sample temperature at 100 K using a nitrogen cryostream to minimize thermal motion of the hydroxyl protons.
- Source: Use Mo-K radiation (Å). Copper sources may cause excessive absorption due to the chloride ion.
- Refinement:
  - Locate the Cl atom first (heaviest scatterer) using Direct Methods (SHELXT).
  - Refine Hydroxyl H-atoms freely if data quality permits; otherwise, use a riding model with

## Visualizations

### Diagram 1: Biosynthetic & Synthetic Logic Flow

This diagram illustrates the stereochemical pathway from the abundant myo-inositol to the target scyllo-inosamine, highlighting the inversion at C2 and the functionalization at C1.

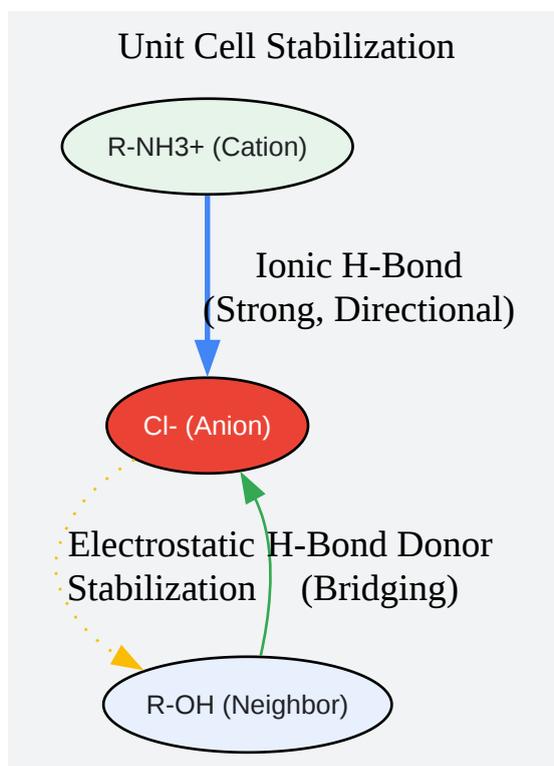


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Caption: Pathway transforming the axial C2 of myo-inositol into the equatorial amine of scyllo-inosamine.

## Diagram 2: Lattice Interaction Logic

A schematic representation of how the chloride counter-ion anchors the crystal lattice compared to the free base.



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Caption: The chloride ion acts as a central hub, accepting H-bonds from both the ammonium and hydroxyl groups.

## References

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